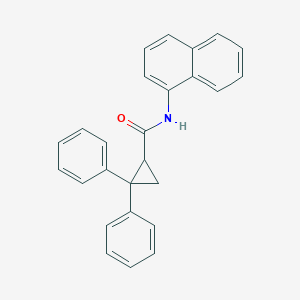
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide, also known as NPDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. NPDC belongs to the family of cyclopropanes, which are three-membered rings made up of carbon atoms.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungi, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme chitin synthase, which is involved in cell wall synthesis. In insects, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in nerve signal transmission.
Biochemical and Physiological Effects:
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungi, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to inhibit the growth of hyphae and spore germination, leading to the death of fungal cells. In insects, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to cause paralysis and death by disrupting nerve signal transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has several advantages as a research tool, including its relatively low cost, ease of synthesis, and high purity. However, it also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. Its potential toxicity to some organisms also needs to be considered when designing experiments.
Direcciones Futuras
There are several future directions for research on N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide. One direction is to further study its mechanism of action and identify its target proteins in different organisms. Another direction is to explore its potential applications in other fields such as materials science and environmental science. Additionally, the development of more efficient synthesis methods and derivatives of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide could lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
The synthesis of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide involves the reaction between 1-naphthylamine and 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide as a white crystalline solid. The yield of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide can be improved by using appropriate solvents and optimizing reaction conditions.
Aplicaciones Científicas De Investigación
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been studied extensively for its potential applications in various fields of science. In medicine, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has potential as an antifungal and antibacterial agent. In agriculture, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been studied as a potential herbicide and insecticide, as it can inhibit the growth of weeds and pests. In materials science, N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO/c28-25(27-24-17-9-11-19-10-7-8-16-22(19)24)23-18-26(23,20-12-3-1-4-13-20)21-14-5-2-6-15-21/h1-17,23H,18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUMPXWZKXZKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

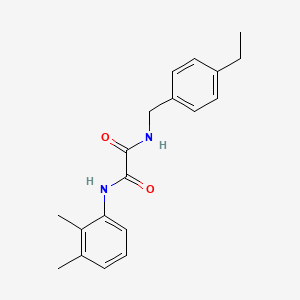
![N-(2-fluorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5088429.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
![3-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5088450.png)
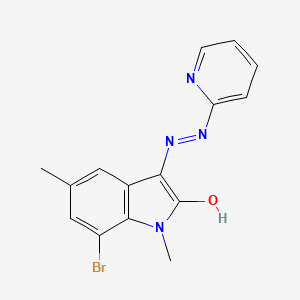
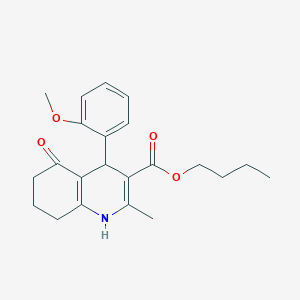
![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5088481.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)
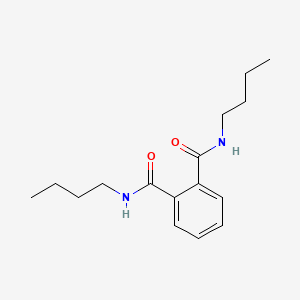
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B5088509.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5088510.png)
![(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B5088511.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)